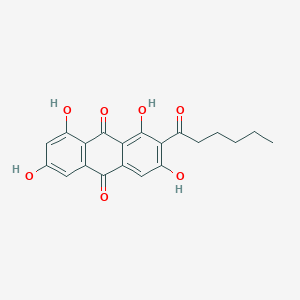
2-Benzyl-1,3-dioxolane
Overview
Description
2-Benzyl-1,3-dioxolane, also known as phenylacetaldehyde ethylene acetal, is an organic compound with the molecular formula C10H12O2. It is a cyclic acetal derived from the condensation of phenylacetaldehyde and ethylene glycol. This compound is characterized by its stability and resistance to hydrolysis under neutral and basic conditions .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of phenylacetaldehyde , which suggests that it may interact with biological targets in a similar manner.
Mode of Action
It’s presumed that this compound could be hydrolyzed to form phenylacetaldehyde and ethylene glycol , indicating a potential interaction with enzymes or proteins that can catalyze this reaction.
Biochemical Pathways
Given its potential to be hydrolyzed into phenylacetaldehyde and ethylene glycol , it might be involved in metabolic pathways related to these compounds.
Pharmacokinetics
Its physical properties such as boiling point (115-120 °c/12 mmhg) and density (11 g/mL at 25 °C) suggest that it could have significant bioavailability .
Result of Action
It’s known to emit acrid smoke and irritating fumes when heated to decomposition , suggesting that it could potentially cause cellular damage under certain conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyl-1,3-dioxolane. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and skin or eye contact . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed .
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular weight of 164.201 Da
Cellular Effects
It is known that it can cause skin irritation and serious eye damage . It also has specific target organ toxicity, affecting the respiratory system .
Molecular Mechanism
It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 115-120 °C/12 mmHg and a density of 1.1 g/mL at 25 °C .
Dosage Effects in Animal Models
It is known that drug metabolism in animal models can vary greatly between different species .
Metabolic Pathways
It is known that Phenylacetaldehyde ethylene acetal is presumably capable of being hydrolyzed to form phenylacetaldehyde and ethylene glycol .
Transport and Distribution
It is known that it can cause skin irritation and serious eye damage, suggesting that it can be transported across cell membranes and interact with tissues .
Subcellular Localization
It is known that it can cause skin irritation and serious eye damage, suggesting that it can interact with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-1,3-dioxolane can be synthesized through the acid-catalyzed condensation of phenylacetaldehyde with ethylene glycol. The reaction typically employs a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid or zirconium tetrachloride, in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus enhances the yield of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of efficient water removal techniques, such as molecular sieves or orthoesters, ensures high yields. The reaction conditions are optimized to maintain the stability of the product and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield benzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed:
Oxidation: Benzaldehyde
Reduction: Benzyl alcohol
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
2-Benzyl-1,3-dioxolane has several applications in scientific research:
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring, offering different stability and reactivity profiles.
1,3-Dioxolane: The parent compound with a five-membered ring, used in similar applications but with different reactivity.
2-Phenyl-1,3-dioxolane: A closely related compound with similar properties but different substituents.
Uniqueness: 2-Benzyl-1,3-dioxolane is unique due to its benzyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of various industrial products .
Properties
IUPAC Name |
2-benzyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZACLYPEFCREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059230 | |
| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-49-5 | |
| Record name | 2-Benzyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-1,3-dioxolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-benzyl-1,3-dioxolane described in the research?
A1: The research highlights a novel, efficient, and regioselective method for synthesizing this compound. This method utilizes a palladium-tetra-phosphine catalyst in a Heck reaction with ethylene glycol vinyl ether, followed by ketalization [, ]. The reaction demonstrates high selectivity towards the β-arylation product, even with sterically hindered aryl bromides []. This method offers an advantage over traditional methods, potentially leading to more efficient production of this valuable compound.
Q2: What are the advantages of using the described palladium-tetra-phosphine catalyst in the synthesis?
A2: The palladium-tetra-phosphine catalyst, specifically [PdCl(C3H5)]2/cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphanyl)methyl]cyclopentane, offers several advantages []:
Q3: Are there any applications of the synthesized this compound mentioned in the research?
A3: While the research primarily focuses on the synthesis of this compound, one study demonstrates its application in a catalytic reaction []. The synthesized compound serves as a precursor for the preparation of a magnetic iron-carbon composite (Fe/C) material from avocado seeds. This Fe/C material exhibits catalytic activity in the hydroalkoxylation of phenylacetylene with ethylene glycol, yielding this compound as the product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















